molecular formula C17H30N2 B5308517 1'-(Bicyclo[2.2.1]hept-2-yl)-1,4'-bipiperidine

1'-(Bicyclo[2.2.1]hept-2-yl)-1,4'-bipiperidine

Cat. No.: B5308517
M. Wt: 262.4 g/mol
InChI Key: NEIRHHUOEXWQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(Bicyclo[221]hept-2-yl)-1,4’-bipiperidine is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-piperidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2/c1-2-8-18(9-3-1)16-6-10-19(11-7-16)17-13-14-4-5-15(17)12-14/h14-17H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIRHHUOEXWQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(Bicyclo[221]hept-2-yl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the Diels-Alder reaction, which forms the bicyclo[221]heptane structureIndustrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 1’-(Bicyclo[2.2.1]hept-2-yl)-1,4’-bipiperidine, particularly its potential for diverse applications in various scientific fields.

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